Cas no 852936-60-8 (4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester)
4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester Chemical and Physical Properties
Names and Identifiers
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- 2,6-Pyridinedicarboxylic acid, 4-(hydroxymethyl)-, dimethyl ester
- 4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester
- 4-(HYDROXYMETHYL)-2,6-PYRIDINEDICARBOXYLIC ACID 2,6-DIMETHYL ESTER,OFF-WHITE SOLID
- dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate
- 2,6-dimethoxycarbonyl-4-hydroxymethylpyridine
- DB-305138
- dimethyl 4-(hydroxymethyl) pyri-dine-2,6-dicarboxylate
- AKOS030254684
- SY251004
- Dimethyl4-(hydroxymethyl)pyridine-2,6-dicarboxylate
- 852936-60-8
- AC9332
- MFCD27978005
- DTXSID70465809
- SCHEMBL17911801
- EN300-12002537
- CS-0456339
- 2,6-DIMETHYL 4-(HYDROXYMETHYL)PYRIDINE-2,6-DICARBOXYLATE
-
- MDL: MFCD27978005
- Inchi: 1S/C10H11NO5/c1-15-9(13)7-3-6(5-12)4-8(11-7)10(14)16-2/h3-4,12H,5H2,1-2H3
- InChI Key: UJJJESXBXYFZCR-UHFFFAOYSA-N
- SMILES: OCC1C=C(C(=O)OC)N=C(C(=O)OC)C=1
Computed Properties
- Exact Mass: 225.06400
- Monoisotopic Mass: 225.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 85.7Ų
Experimental Properties
- PSA: 85.72000
- LogP: 0.14710
4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H947790-10mg |
4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester |
852936-60-8 | 10mg |
$75.00 | 2023-05-18 | ||
| TRC | H947790-25mg |
4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester |
852936-60-8 | 25mg |
$161.00 | 2023-05-18 | ||
| TRC | H947790-50mg |
4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester |
852936-60-8 | 50mg |
$305.00 | 2023-05-18 | ||
| TRC | H947790-100mg |
4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester |
852936-60-8 | 100mg |
$569.00 | 2023-05-18 | ||
| TRC | H947790-250mg |
4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester |
852936-60-8 | 250mg |
$1275.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D779441-5g |
Dimethyl 4-(Hydroxymethyl)pyridine-2,6-dicarboxylate |
852936-60-8 | 95% | 5g |
$760 | 2024-07-20 | |
| Enamine | EN300-12002537-0.05g |
2,6-dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate |
852936-60-8 | 95% | 0.05g |
$202.0 | 2023-05-25 | |
| Enamine | EN300-12002537-0.1g |
2,6-dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate |
852936-60-8 | 95% | 0.1g |
$301.0 | 2023-05-25 | |
| Enamine | EN300-12002537-0.25g |
2,6-dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate |
852936-60-8 | 95% | 0.25g |
$431.0 | 2023-05-25 | |
| Enamine | EN300-12002537-0.5g |
2,6-dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate |
852936-60-8 | 95% | 0.5g |
$679.0 | 2023-05-25 |
4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester
Introduction to 4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester (CAS No. 852936-60-8)
4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester, identified by its CAS number 852936-60-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyridine derivative family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including its hydroxymethyl and dicarboxylic acid ester functionalities, make it a valuable intermediate in the synthesis of complex molecules used in drug development.
The pyridine core of this compound serves as a privileged scaffold in medicinal chemistry, facilitating interactions with biological targets such as enzymes and receptors. The presence of both hydroxymethyl and dicarboxylic acid ester groups introduces additional reactivity, enabling further functionalization through various chemical transformations. These attributes have positioned 4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester as a versatile building block for the construction of novel pharmacophores.
In recent years, there has been growing interest in pyridine derivatives due to their role in developing treatments for a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The dimethyl ester groups at the 2 and 6 positions enhance the lipophilicity of the molecule, improving its membrane permeability—a critical factor for oral bioavailability. This characteristic makes it particularly relevant in the design of small-molecule drugs that require efficient absorption and distribution within the body.
Recent studies have highlighted the potential of 4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester in modulating key biological pathways. For instance, research has suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in tumor progression. The hydroxymethyl group, in particular, has been identified as a site for hydrogen bonding interactions with protein targets, which could enhance binding affinity and therapeutic efficacy. These findings underscore the importance of this compound as a lead structure in drug discovery initiatives.
The synthesis of 4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the pyridine ring system efficiently. The introduction of the hydroxymethyl and ester functionalities is typically achieved through selective oxidation or esterification techniques, highlighting the compound's synthetic complexity.
In industrial applications, 4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester is utilized as an intermediate in the production of fine chemicals and specialty materials. Its structural versatility allows for modifications that can tailor its properties for specific applications, such as chelation therapy or polymer synthesis. The growing demand for high-performance materials with tailored biological activities has further driven interest in this compound.
The pharmacokinetic profile of derivatives derived from 4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester is another area of active investigation. Researchers are exploring how structural modifications can influence metabolic stability and excretion rates. For example, replacing one or both ester groups with other functional moieties may alter the molecule's half-life or target specificity. Such studies are crucial for optimizing drug candidates before they enter clinical trials.
From a computational chemistry perspective, molecular modeling techniques have been applied to predict how different conformations of this compound might interact with biological targets. These simulations provide insights into binding affinities and potential side effects before experimental validation is required. The integration of computational methods with experimental approaches has accelerated the development pipeline for new therapeutics based on pyridine derivatives like this one.
The regulatory landscape for compounds such as 4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester is also evolving to accommodate novel drug candidates. Regulatory agencies now often require comprehensive data on both efficacy and safety before approving new medications derived from complex molecular structures like this one. This trend encourages pharmaceutical companies to invest heavily in research that can demonstrate clear benefits while minimizing risks.
Future directions in research may focus on expanding the chemical space explored by derivatives of 4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester by incorporating additional functional groups or exploring different substituents at key positions along its structure. Advances in synthetic chemistry will continue to enable access to increasingly diverse libraries of compounds for screening against various disease targets.
In conclusion,4-(Hydroxymethyl)-2, 6-pyridinedicarboxylic Acid 2, 6-dimethylester (CAS No. 8529360-60-8) represents an important advancement in pharmaceutical chemistry due to its structural complexity and potential therapeutic applications.
Its role as an intermediate will continue to be significant across multiple industries while ongoing research explores new ways it can contribute toward developing safer more effective treatments for human diseases.
As our understanding grows about how these molecules function biologically we can expect even more innovative uses emerge from work centered around compounds such as this one.
This highlights why continued investment into studying basic science remains essential moving forward because discoveries today often lead breakthroughs tomorrow whether they originate from academic laboratories industrial settings or collaborations between both sectors working together toward common goals within medicine.
With proper handling storage conditions provided by manufacturers end-users should be able access necessary quantities meet their specific needs without compromising integrity product integrity throughout supply chain ensuring consistent quality delivery every time regardless intended application whether industrial commercial scientific purposes mentioned above.
Given increasing emphasis sustainability environmental responsibility future research should also consider green chemistry approaches minimize waste reduce energy consumption during synthesis process thereby making processes more sustainable long term benefit both society planet overall.
By combining expertise traditional organic synthesis computational modeling bioprospecting techniques scientists working field continue push boundaries possible discover novel therapeutics address unmet medical needs worldwide providing better healthier lives everyone touched positive contributions made through persistent pursuit knowledge innovation exemplified efforts surrounding compounds like described herein serve reminder importance science driving progress human health well-being broader society overall.
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